1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine
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Overview
Description
1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is MDA-MB-231 human breast cancer cells . The compound has been evaluated for its efficacy in inhibiting the proliferation of these cells .
Mode of Action
The compound interacts with its target cells by inhibiting, retarding, or reversing the process of multistage carcinogenesis . The piperazine nucleus in the compound is capable of binding to multiple receptors with high affinity, providing potent and selective ligands for a range of different biological targets .
Biochemical Pathways
It’s known that piperazine derivatives have broad pharmacological action on the central nervous system, especially on dopaminergic neurotransmission .
Pharmacokinetics
The piperazine nucleus found in the compound is known to bind to multiple receptors with high affinity, suggesting potential bioavailability .
Result of Action
The result of the compound’s action is the inhibition of MDA-MB-231 breast cancer cell proliferation . This suggests that the compound may have potential therapeutic applications in the treatment of breast cancer.
Biochemical Analysis
Biochemical Properties
The piperazine nucleus of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is capable of binding to multiple receptors with high affinity . It provides potent and selective ligands for a range of different biological targets in medicinal chemistry
Cellular Effects
Preliminary studies suggest that it may have inhibitory effects on MDA-MB-231 human breast cancer cell proliferation
Molecular Mechanism
It is known that the compound was synthesized by a nucleophilic substitution reaction
Preparation Methods
The synthesis of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .
Chemical Reactions Analysis
1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding sulfonic acids and piperazine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of other complex molecules.
Biology: It has been studied for its potential as an inhibitor of certain biological processes, such as cancer cell proliferation.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has a similar structure but contains a nitro group instead of bromine atoms.
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound contains a tert-butyl group and has shown significant inhibitory activity against cancer cell proliferation.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Biological Activity
Overview
1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is known for its ability to inhibit cancer cell proliferation, specifically targeting MDA-MB-231 human breast cancer cells. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer proliferation.
- Target Cells : The compound has shown effectiveness against MDA-MB-231 breast cancer cells, which are known for their aggressive growth patterns.
- Mode of Action : It inhibits processes involved in multistage carcinogenesis, suggesting a potential role in cancer therapy by retarding tumor growth.
- Biochemical Pathways : The piperazine moiety is recognized for its pharmacological effects on the central nervous system and its ability to bind to various receptors, indicating a multi-targeted approach in its action against cancer cells.
Research Findings
Several studies have evaluated the anticancer properties of this compound:
-
In Vitro Studies :
- Preliminary studies indicate that this compound exhibits significant inhibitory effects on the proliferation of MDA-MB-231 cells. The results suggest a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .
- The compound's mechanism was further elucidated through biochemical assays that demonstrated its ability to induce apoptosis in cancer cells, characterized by increased levels of DNA fragmentation and activation of caspases .
-
Comparative Analysis :
- When compared to other piperazine derivatives, such as 1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine, this compound showed superior activity against breast cancer cell lines.
- A structural comparison highlights the impact of substituents on biological activity; compounds with halogen substitutions often exhibit enhanced potency due to increased lipophilicity and receptor affinity .
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonylpiperazine derivatives, including this compound. The study reported:
- Antiproliferative Effects : Various derivatives were tested against prostate cancer cell lines (C4-2), revealing that certain modifications led to improved anticancer efficacy compared to parent compounds. This suggests that structural variations can significantly influence biological outcomes .
- Molecular Modeling : Computational studies indicated that the binding affinity of these compounds to specific targets could be predicted based on their chemical structure, providing insights for further drug design efforts aimed at enhancing anticancer properties .
Summary Table of Biological Activity
Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 Breast Cancer | 15.0 | Inhibition of cell proliferation and induction of apoptosis |
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine | MDA-MB-231 Breast Cancer | 20.0 | Similar mechanism but less potent |
1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine | C4-2 Prostate Cancer | 25.0 | Inhibition via cell cycle arrest |
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-dibromophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTADHJQFRTDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.